3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c24-19(9-8-17-5-1-2-6-17)21-11-16-27(25,26)23-14-12-22(13-15-23)18-7-3-4-10-20-18/h3-4,7,10,17H,1-2,5-6,8-9,11-16H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXKIUOLUFDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Attachment of the Sulfonyl Ethyl Linkage: This step involves the reaction of the piperazine derivative with sulfonyl chlorides or sulfonyl anhydrides under basic conditions.
Cyclopentyl Group Addition: The final step includes the coupling of the cyclopentyl group to the amide nitrogen, typically using cyclopentyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperazine or pyridinyl rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Pyridine derivatives with suitable leaving groups in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
The major products formed from these reactions include sulfoxides, reduced amides, and various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
3-Cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and neuroprotective effects.
Biological Studies
The compound has been utilized in biological studies to understand its interactions with specific molecular targets. Preliminary findings suggest that it may modulate signaling pathways relevant to disease processes. For instance, studies have shown that the sulfonamide group can enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.
Drug Development
This compound serves as a lead molecule in the development of new drugs targeting various diseases. Its unique combination of structural elements makes it a candidate for further modifications aimed at improving potency and selectivity. The ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.
Industrial Applications
In addition to its medicinal potential, 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is explored for its utility in chemical manufacturing as an intermediate in the synthesis of other complex organic molecules. Its reactivity profile may facilitate the development of novel compounds with desired properties.
Research into the biological activity of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide has revealed several promising areas:
- Antimicrobial Activity : Investigations have indicated potential antimicrobial properties against various pathogens.
- Anticancer Studies : Early-stage studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several case studies have documented the applications and effects of this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines.
- Neuroprotective Mechanism : Research published in Neuroscience Letters highlighted the neuroprotective effects observed in animal models treated with this compound following induced oxidative stress.
- Pharmacokinetic Evaluation : A pharmacokinetic study indicated favorable absorption characteristics when administered orally, suggesting potential for clinical use.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide (PDB Ligand 3IMX)
Structural Similarities and Differences :
- Shared Features : Both compounds contain a cyclopentyl-propanamide core and a sulfonamide group.
- Divergent Substituents :
- The query compound features a pyridin-2-yl piperazine sulfonamide, while 3IMX’s ligand has a 4-methylpiperazine linked to a phenyl ring and a thiazolo-pyridine moiety.
- The ethyl sulfonamide chain in the query compound is absent in 3IMX’s ligand, which instead includes a methoxy-substituted thiazolo-pyridine group .
Functional Implications :
- Binding to Glucokinase : The 3IMX ligand binds to an allosteric pocket of human GK (~20 Å from the glucose-binding site) and stabilizes the active conformation via hydrogen bonds with Arg63 . The query compound’s pyridinyl-piperazine group may alter binding orientation or affinity due to differences in aromaticity and hydrogen-bonding capacity.
- Pharmacokinetics : The methylpiperazine in 3IMX’s ligand enhances solubility, whereas the pyridinyl-piperazine in the query compound may confer distinct solubility and membrane permeability properties.
Table 1: Structural and Functional Comparison
Broader Context: Piperazine- and Sulfonamide-Containing Compounds
Piperazine and sulfonamide groups are common in pharmaceuticals due to their versatility in forming hydrogen bonds and interacting with hydrophobic pockets. For example:
- Sulfonylurea drugs (e.g., glibenclamide) bind to ATP-sensitive potassium channels, leveraging sulfonamide groups for specificity.
- Antipsychotics (e.g., aripiprazole) use piperazine moieties for receptor modulation.
The query compound’s combination of these groups positions it as a candidate for enzyme or receptor modulation, though its exact mechanism remains uncharacterized.
Research Findings and Limitations
- 3IMX Ligand : Demonstrated GK activation in crystallographic studies, with a binding pose mimicking natural allosteric activators .
- Query Compound: No direct functional data are available.
- Knowledge Gaps: Empirical studies on the query compound’s binding affinity, metabolic stability, and toxicity are needed to validate hypotheses derived from structural comparisons.
Biological Activity
3-Cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS No. 946200-69-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is , with a molecular weight of 394.5 g/mol. The compound features a cyclopentyl group, a piperazine moiety substituted with a pyridinyl group, and a sulfonyl ethyl linkage, contributing to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H30N4O3S |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 946200-69-7 |
| Structure | Chemical Structure |
The biological activity of 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group may enhance binding affinity and selectivity towards certain biological targets, potentially modulating various signaling pathways.
Antimicrobial Activity
Studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the Type III Secretion System (T3SS), which is critical for the virulence of several bacteria. In vitro assays demonstrated that at concentrations of 10 μM and 25 μM, the compound displayed concentration-dependent inhibition of T3SS-mediated activities .
Cytotoxicity Studies
Cytotoxicity assays revealed that 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide does not exhibit significant cytotoxic effects at the tested concentrations, suggesting a favorable safety profile for further development .
Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent in various disease models. Its unique structure allows for interaction with multiple biological pathways, making it a candidate for drug development in areas such as cancer therapy and infectious diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar structures:
| Compound Name | Biological Activity |
|---|---|
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Moderate anti-inflammatory effects |
| Pyridopyrimidine derivatives | Anticancer properties |
3-Cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide stands out due to its combination of structural elements that provide distinct biological activity and chemical reactivity .
Case Study: Inhibition of T3SS
In one study, the compound was tested against C. rodentium, revealing its ability to inhibit T3SS without direct cytotoxicity. This finding highlights its potential use as an antimicrobial agent targeting bacterial virulence factors .
Case Study: Drug Development Potential
Research has indicated that derivatives of this compound may serve as lead molecules in drug discovery efforts aimed at treating infections resistant to conventional antibiotics. Its structural attributes allow for further modifications that could enhance efficacy and reduce side effects .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 3-cyclopentyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide?
Methodological Answer:
Synthesis involves sequential functionalization:
Cyclopentylpropanamide backbone formation via coupling reactions (e.g., carbodiimide-mediated amidation).
Sulfonylation of the ethyl linker using 4-(pyridin-2-yl)piperazine-1-sulfonyl chloride under anhydrous conditions (DMF, 0–5°C) to prevent hydrolysis .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the target compound (>95% purity) .
Critical Considerations:
- Use inert atmospheres (N₂/Ar) during sulfonylation to avoid side reactions.
- Monitor reaction progress via TLC or LC-MS to optimize yields.
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR (¹H/¹³C): Confirm proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, pyridine aromatic protons at δ 8.2–8.6 ppm) and carbon backbone .
- IR Spectroscopy: Identify characteristic bands (e.g., amide C=O stretch ~1650 cm⁻¹, sulfonyl S=O ~1350/1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₃₁N₄O₃S: 431.2092) .
Data Interpretation Tip:
Compare experimental spectra with computational predictions (e.g., Gaussian or ACD/Labs software) to resolve ambiguities .
Advanced: How can computational modeling predict target interactions for this compound?
Methodological Answer:
Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine-pyridine moiety). Focus on hydrogen bonding with sulfonyl groups and hydrophobic interactions with the cyclopentyl chain .
Molecular Dynamics (MD) Simulations: Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes in aqueous/lipid environments .
Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities and prioritize lead optimization .
Validation:
Cross-reference computational results with experimental binding assays (e.g., SPR or radioligand displacement) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., receptor selectivity vs. off-target effects)?
Methodological Answer:
Dose-Response Profiling: Conduct assays across a wide concentration range (nM–μM) to identify non-specific effects at higher doses .
Selectivity Screening: Use panels of related receptors/enzymes (e.g., GPCR or kinase arrays) to assess off-target interactions .
Mechanistic Studies:
- Knockdown Models: siRNA-mediated gene silencing to confirm target specificity.
- Pathway Analysis: Transcriptomics/proteomics to map downstream effects (e.g., cAMP/PKA signaling for GPCRs) .
Example Workflow:
| Assay Type | Key Parameters | Expected Outcome |
|---|---|---|
| Radioligand Binding | Ki, IC50 | Target affinity ranking |
| Functional (cAMP) | EC50, Emax | Efficacy vs. potency |
Advanced: What experimental designs are optimal for pharmacokinetic (PK) studies of this compound?
Methodological Answer:
In Vitro ADME:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
- Permeability: Caco-2 assays to predict intestinal absorption.
In Vivo PK:
- Dosing: Single IV/PO administration in rodent models; collect plasma at 0, 1, 2, 4, 8, 24 h.
- Bioanalysis: Quantify compound/metabolites using validated LC-MS methods .
Data Modeling:
- Non-compartmental analysis (NCA) for AUC, Cmax, t½.
- Compartmental modeling (e.g., Phoenix WinNonlin) to estimate Vd and clearance .
Key Parameters Table:
| Parameter | Value Range | Interpretation |
|---|---|---|
| t½ | 2–6 h | Moderate duration |
| Oral Bioavailability | 20–40% | Formulation optimization needed |
Advanced: How to assess environmental impact and degradation pathways of this compound?
Methodological Answer:
Abiotic Degradation:
- Hydrolysis (pH 3–9 buffers, 25–50°C) to identify labile bonds (e.g., sulfonamide or amide cleavage) .
- Photolysis under UV light to simulate sunlight exposure.
Biotic Degradation:
- Soil/water microcosm studies with LC-MS/MS to track metabolite formation .
Ecotoxicity:
- Algal Growth Inhibition (OECD 201): Measure IC50 in Pseudokirchneriella subcapitata.
- Daphnia Acute Toxicity (OECD 202): 48-h mortality assays .
Data Integration:
Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict environmental persistence and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
